Methyl 2-(4-cyanotetrahydro-2H-pyran-4-yl)benzoate
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Overview
Description
Methyl 2-(4-cyanotetrahydro-2H-pyran-4-yl)benzoate is an organic compound that features a benzoate ester linked to a tetrahydropyran ring with a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-cyanotetrahydro-2H-pyran-4-yl)benzoate typically involves the reaction of a benzoate ester with a tetrahydropyran derivative. One common method includes the use of a Grignard reagent to introduce the tetrahydropyran ring, followed by the addition of a cyano group through nucleophilic substitution . The reaction conditions often require an inert atmosphere, such as argon, and the use of solvents like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium or nickel, can enhance the efficiency of the synthesis process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-cyanotetrahydro-2H-pyran-4-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the cyano group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Ammonia (NH3), amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl 2-(4-cyanotetrahydro-2H-pyran-4-yl)benzoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-cyanotetrahydro-2H-pyran-4-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or other biomolecules. This interaction can modulate biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate: Similar in structure but lacks the cyano group.
2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl): Contains a tetrahydropyran ring but with different substituents.
Uniqueness
The combination of these functional groups allows for versatile modifications and interactions in various chemical and biological contexts .
Properties
Molecular Formula |
C14H15NO3 |
---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
methyl 2-(4-cyanooxan-4-yl)benzoate |
InChI |
InChI=1S/C14H15NO3/c1-17-13(16)11-4-2-3-5-12(11)14(10-15)6-8-18-9-7-14/h2-5H,6-9H2,1H3 |
InChI Key |
NJDBSDVBYWCSDA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2(CCOCC2)C#N |
Origin of Product |
United States |
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